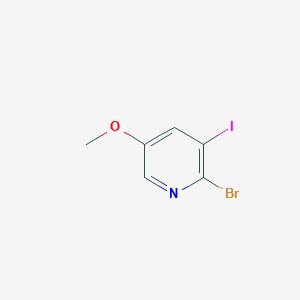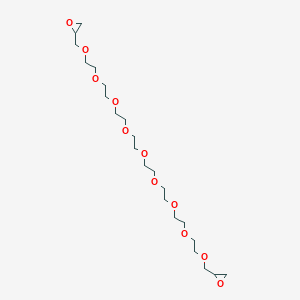
Octaethylene glycol diglycidyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane is a complex organic compound characterized by the presence of multiple oxirane (epoxide) groups and a long polyether chain. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane typically involves the reaction of appropriate polyether precursors with epoxidizing agents. Commonly used epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the oxirane rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Mécanisme D'action
The mechanism of action of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions, as well as its potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,27-Di(oxiran-2-yl)-8,16,24-tris(oxiran-2-ylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol: This compound has additional oxirane groups and hydroxyl functionalities, making it more reactive and suitable for different applications.
Polyethylene glycol diglycidyl ether: A simpler compound with similar epoxide functionalities but a shorter polyether chain.
Uniqueness
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane is unique due to its long polyether chain and multiple oxirane groups, which provide a combination of flexibility and reactivity not found in simpler compounds. This makes it particularly valuable in applications requiring both stability and reactivity.
Propriétés
Formule moléculaire |
C22H42O11 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C22H42O11/c1(3-24-5-7-26-9-11-28-13-15-30-17-21-19-32-21)23-2-4-25-6-8-27-10-12-29-14-16-31-18-22-20-33-22/h21-22H,1-20H2 |
Clé InChI |
FEHLPWPJPRBKDV-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCCOCCOCCOCCOCCOCCOCCOCCOCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


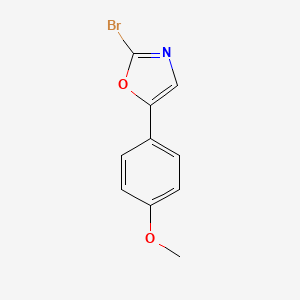
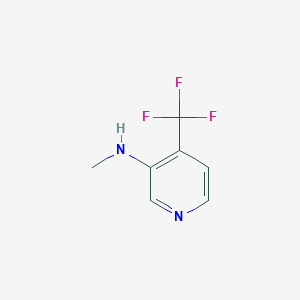
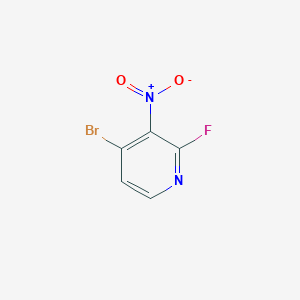
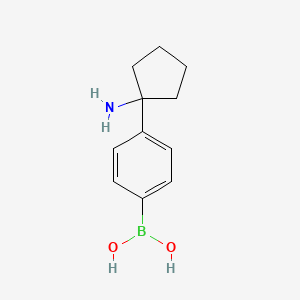
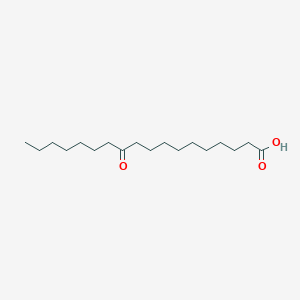
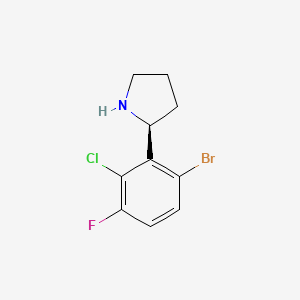
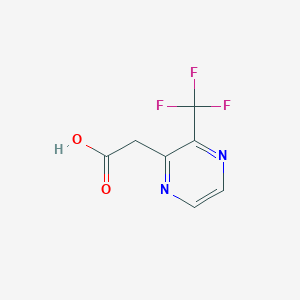
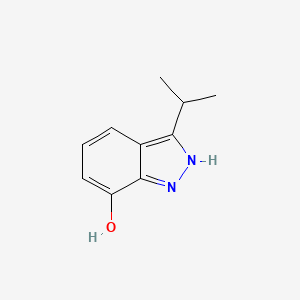

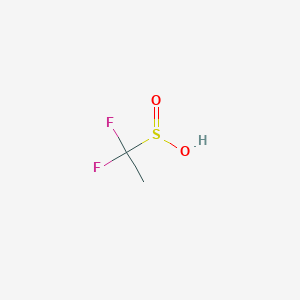

![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
